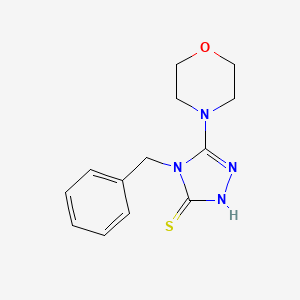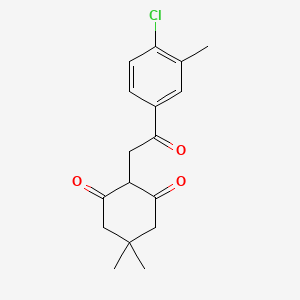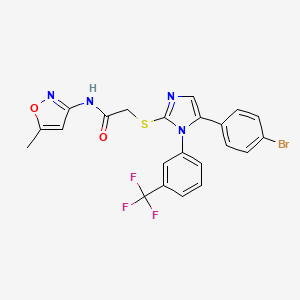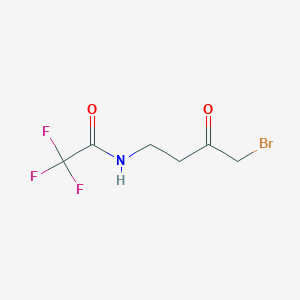
N-(4-fluorobenzyl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-fluorobenzyl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide, also known as Compound 1, is a novel small molecule that has shown promising results in scientific research applications. This compound was first synthesized in 2014 by a team of researchers at a pharmaceutical company in China. Since then, it has been studied extensively for its potential use in various fields of research, including cancer therapy and neuroprotection.
Scientific Research Applications
Antitumor Activity
A novel series of compounds, including those related to the specified chemical structure, has been synthesized and evaluated for antitumor activities. The studies revealed that certain derivatives exhibit significant antitumor properties, with activities comparable to or higher than standard drugs against lung, CNS, and breast cancer cell lines. Molecular docking studies further supported these findings by showing potential modes of binding with target enzymes like EGFR kinase, indicating these compounds' roles in cancer therapeutics (El-Azab, Abdel-Aziz, Ghabbour, & Al-Gendy, 2017).
Anticonvulsant Activities
Compounds bearing a structure similar to the one of interest have been synthesized and evaluated for their anticonvulsant activities. These studies have led to the identification of derivatives that exhibit promising analgesic and anticonvulsant properties, providing insights into the structural requirements for maximal activity against seizures induced in mice models. These findings suggest the potential of these compounds in the development of new anticonvulsant drugs (Kohn, Sawhney, Bardel, Robertson, & Leander, 1993).
Antibacterial and Antifungal Activities
New derivatives of the chemical structure under consideration have been synthesized and assessed for their antibacterial and antifungal activities. Certain derivatives showed excellent in vitro activity against various bacterial and fungal strains, highlighting their potential as lead compounds for the development of new antimicrobial agents. These findings contribute to the ongoing search for novel treatments against resistant microbial infections (Maddila, Gorle, Seshadri, Lavanya, & Jonnalagadda, 2016).
Imaging Agents and Diagnostic Tools
Research into the synthesis of fluorinated compounds related to the specified chemical structure has led to the development of potential radioligands for imaging histamine H3 receptors, indicating their utility in clinical PET studies for diagnosing and studying neurological disorders. These compounds' synthesis and evaluation emphasize their potential in enhancing the diagnostic capabilities of PET imaging (Iwata, Horváth, Pascali, Bogni, Yanai, Kovács, & Ido, 2000)
Photochemical and Photovoltaic Applications
Investigations into the spectroscopic properties and quantum mechanical studies of benzothiazolinone acetamide analogs, which share structural similarities with the compound of interest, have shown potential applications in photovoltaic efficiency modeling. These compounds exhibit good light harvesting efficiency and free energy of electron injection, suggesting their utility as photosensitizers in dye-sensitized solar cells (DSSCs). Additionally, their non-linear optical (NLO) activities have been explored, providing valuable insights for potential applications in optical devices (Mary, Yalcin, Mary, Resmi, Thomas, Önkol, Kasap, & Yildiz, 2020).
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O4S/c1-28-18-10-15(11-19(29-2)22(18)30-3)17-8-9-21(26-25-17)31-13-20(27)24-12-14-4-6-16(23)7-5-14/h4-11H,12-13H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPYFTDHZSXFDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(C=C2)SCC(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzyl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione](/img/structure/B2893394.png)
![(E)-N-(furan-2-ylmethyl)-2-phenyl-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]ethenesulfonamide](/img/structure/B2893396.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2893398.png)
![N-[1-(2-Chlorophenyl)-5-methylpyrazol-3-yl]prop-2-enamide](/img/structure/B2893400.png)
![5-[(2,3-Dimethylcyclohexyl)amino]-5-oxopentanoic acid](/img/structure/B2893403.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2893405.png)
![6-(4-Chlorophenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one](/img/structure/B2893406.png)
![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide](/img/structure/B2893407.png)
![(Z)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2893409.png)